molecular formula C11H7F2NO4 B12872765 3-(4-(Difluoromethoxy)benzo[d]oxazol-2-yl)acrylic acid

3-(4-(Difluoromethoxy)benzo[d]oxazol-2-yl)acrylic acid

Cat. No.: B12872765
M. Wt: 255.17 g/mol
InChI Key: MEOSFNDRPWWZJT-SNAWJCMRSA-N
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Description

3-(4-(Difluoromethoxy)benzo[d]oxazol-2-yl)acrylic acid is a compound that belongs to the class of benzoxazole derivatives. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This specific compound is characterized by the presence of a difluoromethoxy group attached to the benzene ring and an acrylic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Difluoromethoxy)benzo[d]oxazol-2-yl)acrylic acid typically involves the reaction of 2-(benzo[d]oxazol-2-yl)aniline with various aldehydes in the presence of methanol . The reaction conditions often include refluxing the mixture for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-(Difluoromethoxy)benzo[d]oxazol-2-yl)acrylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

3-(4-(Difluoromethoxy)benzo[d]oxazol-2-yl)acrylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-(Difluoromethoxy)benzo[d]oxazol-2-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with prostaglandin H2 synthase (PGHS) protein and trypsin enzyme, as indicated by molecular docking studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-(Difluoromethoxy)benzo[d]oxazol-2-yl)acrylic acid is unique due to its specific structural features, such as the difluoromethoxy group and the benzoxazole ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H7F2NO4

Molecular Weight

255.17 g/mol

IUPAC Name

(E)-3-[4-(difluoromethoxy)-1,3-benzoxazol-2-yl]prop-2-enoic acid

InChI

InChI=1S/C11H7F2NO4/c12-11(13)18-7-3-1-2-6-10(7)14-8(17-6)4-5-9(15)16/h1-5,11H,(H,15,16)/b5-4+

InChI Key

MEOSFNDRPWWZJT-SNAWJCMRSA-N

Isomeric SMILES

C1=CC2=C(C(=C1)OC(F)F)N=C(O2)/C=C/C(=O)O

Canonical SMILES

C1=CC2=C(C(=C1)OC(F)F)N=C(O2)C=CC(=O)O

Origin of Product

United States

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